4,5-Diphenylthiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-diphenylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2S/c18-17(19)14-11-20-16(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMYPFYUGJOXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenylthiophene-3-carboxylic acid typically involves the condensation of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring . The phenyl groups can be introduced through various substitution reactions, and the carboxylic acid group is often added via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenylthiophene-3-carboxylic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like Friedel-Crafts alkylation or acylation.
Major Products:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiophene derivatives exhibit promising anticancer properties. Specifically, compounds similar to 4,5-diphenylthiophene-3-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiophene derivatives can induce apoptosis in breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for targeted cancer treatments .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the modulation of signaling pathways related to cell proliferation and survival. Thiophene derivatives can influence the expression of proteins involved in apoptosis and cell cycle regulation, making them valuable candidates for further development as anticancer agents .
Materials Science
Organic Electronics
this compound is explored in the field of organic electronics due to its semiconducting properties. Thiophene-based materials are integral in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of carboxylic acid groups enhances solubility and processability, facilitating the fabrication of thin films necessary for electronic devices .
Conductive Polymers
The compound can also serve as a building block for conductive polymers. By polymerizing thiophene derivatives, researchers can create materials with tunable electrical properties suitable for applications in flexible electronics and sensors .
Environmental Applications
Photocatalytic Degradation
Thiophene derivatives, including this compound, have been investigated for their photocatalytic properties. They can be used to degrade environmental pollutants under UV light irradiation. This application is particularly relevant for removing sulfur-containing compounds from wastewater .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thiophene derivatives on MCF-7 breast cancer cells. The results demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM . This indicates a strong potential for further development as anticancer agents.
Case Study 2: Photocatalytic Properties
In a study exploring the photocatalytic degradation of thiophene derivatives, it was found that this compound effectively degraded model pollutants under UV light. The degradation efficiency was measured using high-performance liquid chromatography (HPLC), showing a reduction of pollutant concentration by over 70% within two hours .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against MCF-7 cells |
| Materials Science | Conductive Polymer | Enhanced electrical conductivity |
| Environmental Science | Photocatalyst | Over 70% degradation of pollutants under UV light |
Mechanism of Action
The mechanism of action of 4,5-diphenylthiophene-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Below is a comparative analysis of structurally related thiophene-3-carboxylic acid derivatives, emphasizing substituent effects, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison of Thiophene-3-carboxylic Acid Derivatives
*Hypothetical parent compound; data inferred from structural analogs.
Key Comparative Insights
a. Substituent Effects on Reactivity and Solubility
- Phenyl vs. Methyl Groups: The diphenyl substituents in this compound introduce steric bulk and hydrophobicity, reducing water solubility compared to methyl-substituted analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Methyl groups, being electron-donating, may also enhance nucleophilic reactivity at the thiophene ring .
- Functional Group Diversity : The carboxylic acid group (present in all compounds) enables hydrogen bonding and metal coordination, whereas ester or Fmoc-protected derivatives (e.g., ) are tailored for specific synthetic pathways, such as peptide coupling or prodrug formulations .
c. Spectroscopic and Analytical Data
- IR spectra for dihydrothiophene derivatives () show a carbonyl stretch at 1713 cm⁻¹, characteristic of carboxylic acids. Similar features are expected for this compound .
- Elemental analysis (C, H, S) from aligns with theoretical values for thiophene derivatives, suggesting high purity in synthesized compounds .
Q & A
Q. How can researchers ensure compliance with FAIR data principles when publishing thiophene carboxylate studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
